molecular formula C12H22N2O4 B3040140 (3S,4R)-1-tert-butyl 3-methyl 4-aminopiperidine-1,3-dicarboxylate CAS No. 1620128-54-2

(3S,4R)-1-tert-butyl 3-methyl 4-aminopiperidine-1,3-dicarboxylate

Cat. No.: B3040140
CAS No.: 1620128-54-2
M. Wt: 258.31
InChI Key: NBPKQJCULPQVNO-DTWKUNHWSA-N
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Description

(3S,4R)-1-tert-butyl 3-methyl 4-aminopiperidine-1,3-dicarboxylate is a piperidine-based dicarboxylate derivative featuring a tert-butyl ester at position 1, a methyl ester at position 3, and an amino group at position 4. Its molecular formula is C13H22N2O4 (calculated based on structural analogs), with stereochemistry critical to its biological and chemical properties. The compound is primarily utilized in pharmaceutical research as a chiral intermediate or building block for drug candidates, particularly in protease inhibitor synthesis .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S,4R)-4-aminopiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-9(13)8(7-14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPKQJCULPQVNO-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-tert-butyl 3-methyl 4-aminopiperidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Flow microreactor systems are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-tert-butyl 3-methyl 4-aminopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(3S,4R)-1-tert-butyl 3-methyl 4-aminopiperidine-1,3-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4R)-1-tert-butyl 3-methyl 4-aminopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations

The amino group at position 4 distinguishes the target compound from analogs with methyl, hydroxyl, or oxo substituents. Key examples include:

Compound Name Substituent (Position 4) Molecular Weight (g/mol) Key Properties/Applications
Target Compound -NH2 ~257.33 (estimated) Nucleophilic reactivity for derivatization
1-tert-Butyl 3-methyl 4-methylpiperidine-1,3-dicarboxylate (CAS 1201192-62-2) -CH3 257.33 Increased hydrophobicity, stability
(3S,4R)-1-tert-butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate -OH 287.33 Enhanced polarity, hydrogen bonding
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate =O (oxo) 257.28 Reactive ketone for condensations

Impact :

  • Amino Group: Facilitates amide bond formation, critical in peptidomimetic drug design.
  • Hydroxyl Group : Increases solubility but may reduce metabolic stability due to susceptibility to oxidation .

Stereochemical Influence

The (3S,4R) configuration of the target compound contrasts with analogs like (3R,4R)-1-tert-butyl 3-methyl 4-methylpiperidine-1,3-dicarboxylate (CAS 1009376-53-7) . Stereochemistry dictates:

  • Biological Activity : Enantiomers may exhibit divergent binding affinities to biological targets. For instance, (3S,4R) configurations in protease inhibitors often show higher selectivity .
  • Synthetic Challenges : Diastereomeric separation during synthesis can reduce yields, as seen in analogs requiring chromatographic purification .

Ester Group Variations

The tert-butyl and methyl esters in the target compound differ from analogs with ethyl or benzyl esters:

Compound Name Ester Groups Stability/Reactivity
Target Compound tert-butyl, methyl Acid-stable tert-butyl protects amine
1-tert-Butyl 3-ethyl 4-amino-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate tert-butyl, ethyl Slower hydrolysis due to bulky ethyl group
2-Benzyl 1-tert-butyl pyrrolidine-1,2-dicarboxylate benzyl, tert-butyl Benzyl esters require hydrogenolysis for deprotection

Impact :

  • tert-Butyl Esters : Provide steric protection, enhancing stability in acidic conditions during synthesis.
  • Ethyl Esters : Increase steric bulk, slowing enzymatic or chemical hydrolysis in prodrug applications .

Ring Structure and Conformation

The piperidine ring in the target compound contrasts with pyrrolidine analogs (e.g., ):

  • Piperidine (6-membered) : Lower ring strain improves thermodynamic stability compared to pyrrolidine (5-membered).
  • Pyrrolidine Derivatives : Increased ring strain may enhance reactivity but reduce metabolic stability in vivo .

Biological Activity

(3S,4R)-1-tert-butyl 3-methyl 4-aminopiperidine-1,3-dicarboxylate is a piperidine derivative characterized by its unique stereochemistry and functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • IUPAC Name : this compound
  • Molecular Formula : C12H22N2O4
  • Molecular Weight : 258.31 g/mol
  • CAS Number : 362489-61-0

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.
  • Introduction of the tert-Butyl Group : tert-butyl esters are utilized for this purpose.
  • Amination and Methylation : These steps modify the piperidine structure to achieve the desired compound.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound is known to modulate various pathways by binding to these targets, influencing their activity and potentially leading to therapeutic effects.

Research Findings

Recent studies have explored the compound's effects on inflammatory pathways and its potential as a therapeutic agent. For instance, it has been investigated for its ability to inhibit NLRP3 inflammasome activation, which is crucial in inflammatory responses.

Case Studies

  • NLRP3 Inhibition Study : A study published in Molecules demonstrated that derivatives of piperidine compounds could inhibit IL-1β release in LPS/ATP-stimulated human macrophages. The mechanism involved binding to the NLRP3 inflammasome, which plays a significant role in mediating inflammatory responses .
  • Anti-inflammatory Activity : Another research highlighted how modifications to the piperidine structure could enhance anti-inflammatory properties, suggesting that this compound may serve as a lead compound for developing new anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(2-Chloro-5-(3-chlorobenzylcarbamoyl)phenyl)-2-methoxy-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamideStructureNLRP3 inhibition
AllicinStructureAntimicrobial and anti-inflammatory

The unique stereochemistry and functional groups of this compound distinguish it from similar compounds, providing distinct biological properties that warrant further investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4R)-1-tert-butyl 3-methyl 4-aminopiperidine-1,3-dicarboxylate
Reactant of Route 2
(3S,4R)-1-tert-butyl 3-methyl 4-aminopiperidine-1,3-dicarboxylate

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